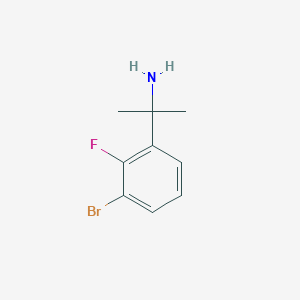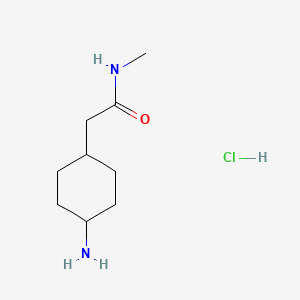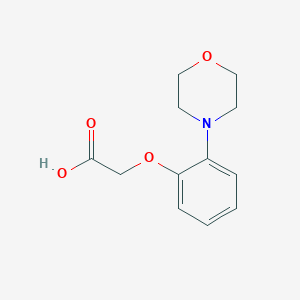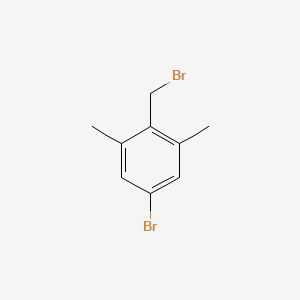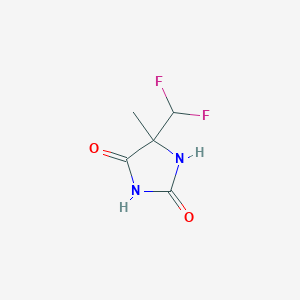
5-(Difluoromethyl)-5-methylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethyl)-5-methylimidazolidine-2,4-dione is a compound of significant interest in various fields of chemistry and pharmacology
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-5-methylimidazolidine-2,4-dione typically involves the introduction of the difluoromethyl group into the imidazolidine-2,4-dione framework. One common method involves the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired difluoromethylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing robust and scalable methods.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Difluoromethyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated imidazolidine derivatives, while substitution reactions can produce a variety of functionalized imidazolidine compounds .
Applications De Recherche Scientifique
5-(Difluoromethyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(Difluoromethyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction is often facilitated by the compound’s ability to mimic natural substrates or inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Trifluoromethyl)-5-methylimidazolidine-2,4-dione: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
5-(Chloromethyl)-5-methylimidazolidine-2,4-dione: Contains a chloromethyl group, offering different reactivity and applications.
Uniqueness
5-(Difluoromethyl)-5-methylimidazolidine-2,4-dione is unique due to its difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .
Propriétés
Formule moléculaire |
C5H6F2N2O2 |
|---|---|
Poids moléculaire |
164.11 g/mol |
Nom IUPAC |
5-(difluoromethyl)-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C5H6F2N2O2/c1-5(2(6)7)3(10)8-4(11)9-5/h2H,1H3,(H2,8,9,10,11) |
Clé InChI |
GSIPEKPDNXYDAF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)NC(=O)N1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


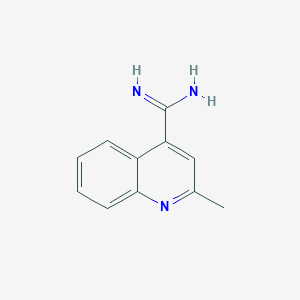
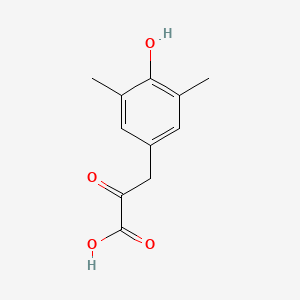
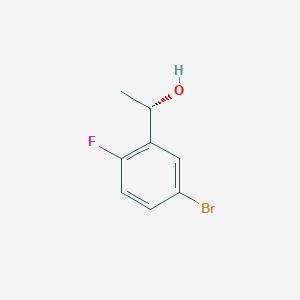
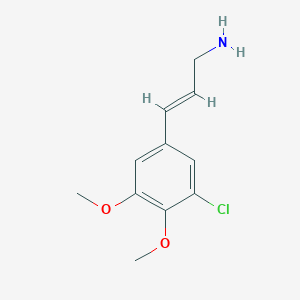
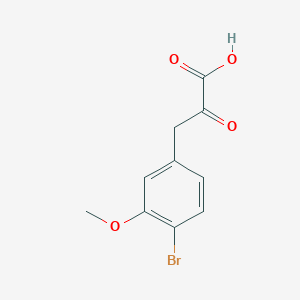
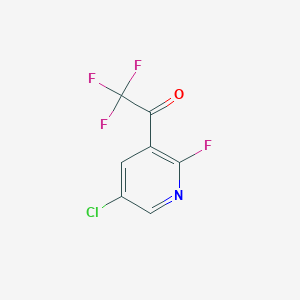
![2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile](/img/structure/B15320546.png)

